Sauvagine
描述
Structure
2D Structure
属性
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S,3S)-2-[[(2S)-3-hydroxy-2-[[(2S,3S)-3-methyl-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C202H346N56O63S/c1-29-103(20)156(162(212)283)251-199(320)161(110(27)261)256-191(312)137(92-155(281)282)247-186(307)132(87-101(16)17)243-185(306)131(86-100(14)15)242-183(304)129(84-98(10)11)239-172(293)116(51-43-78-218-202(215)216)228-188(309)135(90-146(211)266)246-189(310)134(89-145(210)265)238-164(285)109(26)220-163(284)108(25)221-166(287)118(54-63-142(207)262)229-173(294)119(55-64-143(208)263)230-167(288)111(46-34-38-73-203)224-175(296)121(58-67-149(269)270)232-169(290)113(48-36-40-75-205)225-176(297)122(59-68-150(271)272)233-174(295)120(56-65-144(209)264)231-168(289)112(47-35-39-74-204)226-177(298)124(61-70-152(275)276)236-195(316)157(104(21)30-2)252-179(300)125(62-71-153(277)278)237-196(317)158(105(22)31-3)253-180(301)126(72-81-322-28)235-170(291)114(49-37-41-76-206)223-171(292)115(50-42-77-217-201(213)214)227-181(302)127(82-96(6)7)241-184(305)130(85-99(12)13)240-178(299)123(60-69-151(273)274)234-182(303)128(83-97(8)9)245-192(313)138(94-259)249-187(308)133(88-102(18)19)244-190(311)136(91-154(279)280)248-197(318)159(106(23)32-4)254-193(314)139(95-260)250-198(319)160(107(24)33-5)255-194(315)140-52-44-80-258(140)200(321)141-53-45-79-257(141)148(268)93-219-165(286)117-57-66-147(267)222-117/h96-141,156-161,259-261H,29-95,203-206H2,1-28H3,(H2,207,262)(H2,208,263)(H2,209,264)(H2,210,265)(H2,211,266)(H2,212,283)(H,219,286)(H,220,284)(H,221,287)(H,222,267)(H,223,292)(H,224,296)(H,225,297)(H,226,298)(H,227,302)(H,228,309)(H,229,294)(H,230,288)(H,231,289)(H,232,290)(H,233,295)(H,234,303)(H,235,291)(H,236,316)(H,237,317)(H,238,285)(H,239,293)(H,240,299)(H,241,305)(H,242,304)(H,243,306)(H,244,311)(H,245,313)(H,246,310)(H,247,307)(H,248,318)(H,249,308)(H,250,319)(H,251,320)(H,252,300)(H,253,301)(H,254,314)(H,255,315)(H,256,312)(H,269,270)(H,271,272)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H4,213,214,217)(H4,215,216,218)/t103-,104-,105-,106-,107-,108-,109-,110+,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,156-,157-,158-,159-,160-,161-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCVKEBXPLEGOY-ZLFMSJRASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CNC(=O)C3CCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@@H]3CCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C202H346N56O63S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10225449 | |
| Record name | Sauvagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
4599 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74434-59-6 | |
| Record name | Sauvagine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074434596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sauvagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Discovery and Classification of Sauvagine
Historical Context of Sauvagine Isolation
The isolation of this compound marked a pivotal moment in understanding the bioactive compounds present in amphibian skin, which serves as a rich source of various peptides with pharmacological actions. wikipedia.orgidrblab.net
This compound, a 40-amino acid peptide, was originally isolated from the skin secretion of the South American frog, Phyllomedusa sauvagei. nih.govidrblab.netcenmed.comcmdm.tw This discovery was made in the early 1980s, around the same time as the characterization of ovine hypothalamic corticotropin-releasing factor (CRF) and fish urotensin I. The peptide is characterized by a pyrrolidone carboxylic acid modification at its N-terminal and amidation of the C-terminal isoleucine residue. cenmed.comcmdm.tw
Following the initial discovery of this compound, further research revealed the existence of analogous peptides in other amphibian species. One notable example is PD-sauvagine, identified from the skin secretion of the Mexican giant leaf frog, Pachymedusa dacnicolor. wikipedia.orgnih.gov PD-sauvagine is a 38-mer peptide that exhibits primary structural features of both this compound and CRF. nih.gov Comparative studies have shown that PD-sauvagine can be more potent in certain bioassays and exhibits improved biochemical properties as a radioligand for CRF receptor studies compared to its Phyllomedusa sauvagei counterpart. nih.gov
Phylogenetic and Gene Lineage Placement within the Corticotropin-Releasing Factor (CRF) Peptide Family
This compound is a key member of the CRF family, a group of neuropeptides that play crucial roles in regulating stress responses and various physiological functions across vertebrates. cenmed.com
Phylogenetic analyses have established this compound as an ortholog of mammalian urocortin 1 and teleost urotensin 1. cenmed.com These peptides are considered to belong to the same paralogous lineage within the broader CRF family, distinct from the lineage that includes CRF itself. The structural and functional similarities among these peptides underscore their conserved evolutionary history.
Table 1: Key Peptides of the Corticotropin-Releasing Factor (CRF) Family
| Peptide Name | Originating Species | Length (Amino Acids) | Orthologous Relationship |
| This compound | Phyllomedusa sauvagei (Amphibian) | 40 | Ortholog of Mammalian Urocortin 1 and Teleost Urotensin 1 cenmed.com |
| PD-Sauvagine | Pachymedusa dacnicolor (Amphibian) | 38 | Analogue of this compound, shares features with CRF nih.gov |
| Urocortin 1 | Mammalian (e.g., rat, human) | 40 | Ortholog of Amphibian this compound and Teleost Urotensin 1 cenmed.com |
| Urotensin 1 | Teleost Fish | 41 (or 40) | Ortholog of Mammalian Urocortin 1 and Amphibian this compound |
| Corticotropin-Releasing Factor (CRF) | Mammalian (e.g., ovine, human) | 41 | Distinct paralogous lineage within CRF family |
The CRF peptide family, which includes CRF, urocortin I/urotensin I, urocortin II, and urocortin III, represents a group of related neuropeptides in vertebrates. cenmed.com This family can be broadly categorized into two paralogous lineages: one comprising urotensin-I, urocortin, and this compound, and the other consisting of CRF.
The evolutionary history of the CRF family suggests an ancient origin, with an ancestral peptide likely present before the divergence of metazoan lineages. The peptides within this family exhibit a high degree of structural similarity, particularly in their secondary structures, which is believed to determine their biological activity. They are all released as preprohormones and exert a variety of physiological effects, including roles in stress and anxiety, vasoregulation, thermoregulation, growth and metabolism, metamorphosis, and reproduction across different species. This compound, specifically, has been noted for its potent hypotensive and diuretic effects. idrblab.netcmdm.tw These peptides interact with corticotropin-releasing factor receptors 1 (CRF1R) and 2 (CRF2R), and are also bound by the corticotropin-releasing factor binding protein. cenmed.com
Table 2: Functional Characteristics of CRF Family Peptides
| Peptide Name | Primary Physiological Effects (General) | Receptor Interactions |
| This compound | Hypotensive, diuretic, stimulates ACTH release, affects cardiovascular system. idrblab.netcmdm.tw | CRF1R and CRF2R cenmed.com |
| Urocortin 1 | Stimulates ACTH secretion, involved in stress response, cardiovascular, and immune systems. | High affinity for CRF1R and CRF2R |
| Urotensin 1 | Hypotensive, stimulates ACTH release, osmoregulation. | High affinity for CRF1R and CRF2R |
| Corticotropin-Releasing Factor (CRF) | Primary regulator of hypothalamic-pituitary-adrenal (HPA) axis, stress response, neuroendocrine, autonomic, and behavioral effects. | High affinity for CRF1R |
Structural Biology and Conformation of Sauvagine
Primary Amino Acid Sequence and Post-Translational Modifications of Sauvagine
The primary structure of this compound is a 40-amino acid polypeptide chain. wikipedia.org The complete amino acid sequence was determined through automated liquid-phase procedures following specific enzymatic cleavages. nih.gov
The sequence is as follows: Pyr-Gly-Pro-Pro-Ile-Ser-Ile-Asp-Leu-Ser-Leu-Glu-Leu-Leu-Arg-Lys-Met-Ile-Glu-Ile-Glu-Lys-Gln-Glu-Lys-Glu-Lys-Gln-Gln-Ala-Ala-Asn-Asn-Arg-Leu-Leu-Leu-Asp-Thr-Ile-NH2. nih.gov
This compound undergoes post-translational modifications (PTMs) that are crucial for its structure and function. wikipedia.orgcusabio.com These modifications include the formation of a pyrrolidone carboxylic acid at the N-terminus and amidation at the C-terminal isoleucine residue. wikipedia.org The N-terminal modification occurs through the cyclization of a glutamine or glutamate (B1630785) residue, while the C-terminal amidation involves the enzymatic conversion of the C-terminal carboxyl group into an amide.
| Feature | Description |
|---|---|
| Amino Acid Sequence | Pyr-Gly-Pro-Pro-Ile-Ser-Ile-Asp-Leu-Ser-Leu-Glu-Leu-Leu-Arg-Lys-Met-Ile-Glu-Ile-Glu-Lys-Gln-Glu-Lys-Glu-Lys-Gln-Gln-Ala-Ala-Asn-Asn-Arg-Leu-Leu-Leu-Asp-Thr-Ile-NH2 |
| N-terminal Modification | Pyrrolidone carboxylic acid (Pyr) |
| C-terminal Modification | Amidation (-NH2) |
Higher-Order Structural Characterization of this compound
The three-dimensional conformation of this compound is critical for its interaction with its receptors. Studies utilizing techniques such as circular dichroism (CD) spectroscopy have provided insights into its secondary and tertiary structures. nih.govnih.gov
Circular dichroism spectra of this compound in trifluoroethanol, a solvent known to promote helix formation, indicate a predominantly helical character. nih.govnih.gov Analysis of its secondary structure predicts a long internal alpha-helix spanning approximately 25 residues. nih.gov This helical region is a prominent feature of this compound's conformation.
While the central portion of the peptide is largely helical, predictive methods suggest the presence of a beta-sheet in the COOH-terminal structural element. nih.gov This is a distinguishing feature when compared to some other members of the CRF family. nih.gov The helical content estimated from predictive methods aligns well with the data obtained from CD spectra. nih.gov
| Structural Region | Predicted Secondary Structure |
|---|---|
| Internal Region | Long α-helix (approx. 25 residues) |
| COOH-terminal Region | β-sheet |
The conformation of this compound is dynamic and influenced by its environment. nih.gov CD spectra show that this compound exhibits significantly less helical structure in an aqueous solution compared to its conformation in trifluoroethanol. nih.gov This suggests that the peptide's structure is flexible and can adapt to different environments, which may be important for its biological function.
A key feature of this compound's structure is its amphiphilicity. Helical wheel analysis reveals a unique distribution of hydrophilic and hydrophobic residues within the internal helix. nih.gov This arrangement creates distinct hydrophilic and hydrophobic faces along the helical surface, a characteristic feature of amphiphilic structures. nih.govnih.gov This amphiphilic nature is thought to be important for the peptide's interaction with cell membranes and receptors. nih.gov
Comparative Structural Homology with Corticotropin-Releasing Factor Family Peptides
This compound is a member of the corticotropin-releasing factor (CRF) family, which also includes CRF, urocortin, and urotensin I. wikipedia.orgnih.govmdpi.com There is a high degree of sequence homology (greater than 50%) among these peptides, suggesting a common ancestral origin. nih.govnih.govpnas.org
| Peptide | Key Structural Features | Predicted COOH-terminal Structure |
|---|---|---|
| This compound | High sequence homology with CRF family, long internal α-helix | β-sheet |
| Corticotropin-Releasing Factor (CRF) | High sequence homology with this compound, long internal α-helix | α-helix |
| Urotensin I | High sequence homology with this compound, long internal α-helix | α-helix |
Molecular Pharmacology of Sauvagine and Corticotropin Releasing Factor Receptors
Ligand-Receptor Binding Kinetics and Affinity Profiling of Sauvagine
Ligand-receptor binding studies are fundamental to understanding the molecular interactions of this compound. These studies frequently employ radiolabeled this compound, such as [125I]-Tyr0-sauvagine, to characterize its binding kinetics and affinity profiles across different CRFR subtypes researchgate.netnih.govnih.govpsu.edupsu.edu.
This compound exhibits high-affinity binding to the Corticotropin-Releasing Factor Receptor Type 1 (CRF1R) researchgate.netguidetopharmacology.org. Specifically, [125I]-Tyr0-sauvagine has been shown to bind to CRF1R with high affinity, typically in the range of 200-400 pM researchgate.net. The pharmacological profile observed with [125I]-Tyr0-sauvagine for CRF1R is identical to that seen with [125I]-Tyr0-ovine CRF-labeled CRF1 receptors researchgate.net.
Upon binding to CRF1R, this compound, along with other peptide CRF1R ligands, elicits high-potency activation of the Gs-protein, leading to the stimulation of adenylyl cyclase activity. This high-potency activation corresponds to a high-affinity ligand binding site on the receptor nih.gov. Conversely, a low-affinity binding site on CRF1R has been associated with low-potency activation of Gi-proteins and a corresponding low-potency inhibition of adenylyl cyclase nih.gov.
This compound is particularly notable for its robust high-affinity interactions with the Corticotropin-Releasing Factor Receptor Type 2 (CRF2R), a characteristic that differentiates it from CRF itself, which has a significantly weaker affinity for CRF2R researchgate.net. Radioligand binding studies using [125I]-Tyr0-sauvagine on human CRF2alpha receptors demonstrate saturable and high-affinity binding, with reported dissociation constants (KD) ranging from 100-300 pM researchgate.net.
Saturation binding data for [125I]tyr(o)this compound binding to CRH2alpha receptors are best described by a two-site model, revealing distinct high and low affinity states. The affinity constants for these states have been determined as 44 pM for the high-affinity state and 4.1 nM for the low-affinity state nih.govpsu.edu.
The rank order of potency for CRF agonist peptides in competition experiments for both human CRF2 isoforms (CRF2alpha and CRF2beta) is consistent, with urocortin demonstrating the highest potency, followed by this compound, urotensin 1, r/hCRF, alpha-helical CRF(9-41), and oCRF nih.gov. This order of potency differs significantly from that observed at the CRF1R nih.govpsu.edu. The pharmacological profile of [125I]-Tyr0-sauvagine binding to CRF2alpha receptors closely mirrors the agonist potency profile derived from measurements of cAMP production stimulated by these analogs in CRF2alpha expressing cell lines researchgate.net.
The CRF2 receptor subtype exists in multiple isoforms, notably CRF2alpha and CRF2beta, which have been identified in both rat and human nih.govwikipedia.org. Pharmacological characterization has indicated that the splice variants of CRF2, including CRF2alpha and CRF2beta, exhibit identical pharmacological profiles nih.gov.
Kinetic studies using [125I]-Tyr0-sauvagine have shown that its association kinetics with the human CRF2beta receptor are monophasic, while its dissociation kinetics are biphasic. These kinetic results are consistent with those obtained for the human CRF2alpha receptor nih.gov. Furthermore, saturation binding analysis performed in HEK 293 cells revealed the presence of two affinity states for both human CRF2alpha and CRF2beta receptors nih.gov.
A highly specific radioligand, [125I]-antithis compound-30, derived from an N-terminally truncated version of this compound, has been characterized for its selective binding to CRF2 receptors. This radioligand exclusively binds to human CRF2A and Xenopus CRF2 receptors, but not to human CRF1 or Xenopus CRF1 receptors, confirming its specificity for the CRF2 subtype. Its binding to human CRF2A receptors is saturable and of high affinity, with a reported Kd of 125 pM nih.gov.
PD-Sauvagine, a CRF-related peptide isolated from the skin of the frog Pachymedusa dacnicolor, has been identified and validated as a high-affinity ligand for CRF receptors researchgate.netnih.gov. Its radioiodinated analog, [(125)ITyr(0)-Glu(1),Nle(17)]-PD-Svg, demonstrates improved biochemical properties compared to earlier iodinated agonists, making it a valuable tool for receptor studies researchgate.net.
The PD-Sauvagine radioligand binds to both CRF1 and CRF2 receptors with a comparably high affinity to its Phyllomedusa sauvagei this compound (PS-Svg) counterpart researchgate.net. Notably, PD-Sauvagine is approximately 10 times more potent in stimulating cyclic AMP (cAMP) accumulation in cells expressing native CRF receptors researchgate.net. [125I]-PD-sauvagine has been effectively utilized in autoradiographic studies to map the distribution of CRF receptor binding sites in the mouse brain. These studies have shown that the binding site distributions are largely reconcilable with regional patterns of mRNA expression, providing independent assessments of receptor localization. Despite limitations in resolution, in vitro binding of the PD-Sauvagine radioligand is considered the most sensitive and accurate available tool for localizing CRF receptors in rodent brain researchgate.netnih.gov.
Corticotropin-releasing factor receptors (CRF1R and CRF2R) are members of the G protein-coupled receptor (GPCR) superfamily nih.govwikipedia.orgmdpi.com. A key characteristic of GPCRs is their ability to exist in multiple affinity states for agonists, typically high and low affinity states, which are regulated by their coupling to G proteins.
Saturation binding analysis of [125I]-Tyr0-sauvagine has consistently revealed the presence of two affinity states (high and low) for both human CRF2alpha and CRF2beta receptors nih.govnih.govpsu.edu. For CRH2alpha receptors, specific affinity constants have been determined: 44 pM for the high-affinity state and 4.1 nM for the low-affinity state nih.govpsu.edu.
The interconversion between these affinity states is influenced by guanine (B1146940) nucleotides. The high-affinity [125I]-Tyr0-sauvagine binding sites are effectively eliminated by the addition of non-hydrolysable GTP analogs, such as guanosine-5'-(β,γ-imido)triphosphate (Gpp(NH)p) at concentrations like 200 µM nih.govnih.govpsu.edupsu.edu. This elimination of high-affinity binding by Gpp(NH)p is a classic indicator of G protein coupling, suggesting that the receptor exists in two affinity states for agonists that are coupled through a G protein to its second messenger system psu.edu.
CRF receptors are known to be coupled to guanine nucleotide stimulatory factor (Gs)-response pathways researchgate.net. Furthermore, studies indicate that CRF1R can couple to both Gs- and Gi-proteins, with different conformations of the receptor's J-domain mediating these distinct coupling events nih.gov. This compound and other peptidic CRF1R ligands evoke high-potency Gs-protein activation and low-potency Gi-protein activation, correlating with their respective high and low affinity binding sites nih.gov. The intracellular loop 2 (IL2) of CRF receptors plays a critical role in their interaction with various G-proteins, including Gs, G11, and Go mdpi.com. Recent structural insights confirm that CRF2R can couple with multiple G protein subtypes, such as Gs, G11, and Go, highlighting the structural basis for this selective coupling nih.govrcsb.org.
This compound Interactions with Corticotropin-Releasing Factor Receptor Type 2 (CRF2R)
Intracellular Signal Transduction Pathways Mediated by this compound
This compound mediates its intracellular effects primarily through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Both CRF1 and CRF2 receptors are positively coupled to adenylyl cyclase nih.gov.
Detailed research findings illustrate this activation:
this compound stimulates adenylyl cyclase activity psu.edunih.gov.
In human lung cancer cell lines, this compound has been shown to elevate cAMP levels in a dose-dependent manner, with a half-maximal effective dose (ED50) of 20 nM researchgate.net.
Studies on mouse tibialis anterior and medial gastrocnemius muscles demonstrated that stimulation with this compound resulted in a significant increase in cAMP levels physiology.org.
PD-Sauvagine, a high-affinity analog, is approximately 10 times more potent than its counterpart in stimulating cAMP accumulation in cells expressing native receptors researchgate.net.
The increase in cAMP levels induced by this compound can be reversed by the peptide antagonist alpha-helical CRF(9-41) researchgate.net.
This consistent activation of the cAMP pathway underscores this compound's role as a potent agonist for CRFRs, driving downstream cellular responses.
G Protein-Coupled Receptor Activation Mechanisms (Gs Coupling)
Corticotropin-releasing factor receptors, including CRF1 and CRF2, are classified as G protein-coupled receptors (GPCRs) within the class B secretin receptor family nih.govwikipedia.org. The activation of GPCRs involves a conformational change upon ligand binding, which facilitates the exchange of GDP for GTP on an associated G protein wikipedia.org. This exchange leads to the dissociation of the G protein's α subunit from its β and γ subunits, subsequently affecting intracellular signaling proteins wikipedia.org.
This compound, acting as a peptide ligand for CRF1, is known to induce high-potency activation of the Gs-protein nih.gov. This Gs-protein activation is directly linked to the stimulation of adenylyl cyclase activity nih.gov. Research indicates that the activation of CRF1 by various agonists involves binding to at least two distinct configurations of its J-domain, which then couple to either Gs or Gi proteins nih.gov. The potency of non-peptide antagonists in inhibiting G-protein activation can vary depending on whether the activation is evoked by urocortin or this compound, suggesting that different agonists may induce distinct conformational requirements for G-protein coupling nih.gov.
Modulation of Adenylyl Cyclase Activity and Cyclic AMP (cAMP) Accumulation
The stimulation of Gs proteins by activated CRF receptors, including those bound by this compound, directly results in the activation of adenylyl cyclase (AC) nih.govebi.ac.uk. Adenylyl cyclase is an enzyme responsible for catalyzing the conversion of adenosine (B11128) triphosphate (ATP) into cyclic AMP (cAMP), thereby increasing intracellular cAMP concentrations ebi.ac.ukbiotechrep.ir.
This compound has been observed to induce the accumulation of cAMP in various cellular systems sigmaaldrich.com. For example, in human embryonic kidney cells, this compound effectively stimulates adenylyl cyclase activity with high potency nih.gov. Studies on the CRF2γ receptor, a novel splice isoform of CRF2, have shown that CRF-related peptides, including this compound, elicit dose-dependent responses in adenylyl cyclase assays oup.com. The half-maximal effective concentration (EC50) values for this compound at the CRF2γ receptor are comparable to those observed for the CRF2α isoform oup.com. In these assays, the rank order of potency for CRF-related peptides at the CRF2γ receptor is typically urocortin ≥ this compound > urotensin > rat/human (r/h) CRF oup.com. Notably, CRF-related peptides demonstrated approximately tenfold greater potency at the CRF2β receptor compared to the CRF2α and CRF2γ receptors in adenylyl cyclase assays oup.com.
Interaction with Corticotropin-Releasing Factor Binding Protein (CRF-BP)
The biological actions of CRF-like peptides within the central nervous system are modulated by the Corticotropin-Releasing Factor Binding Protein (CRF-BP), a soluble protein nih.gov. This compound exhibits a low affinity for CRF-BP, a characteristic that distinguishes it significantly from human/rat CRF (h/rCRF), which binds to CRF-BP with high affinity, differing by two orders of magnitude nih.gov.
This difference in affinity is largely attributed to a single amino acid residue nih.gov. Specifically, Alanine (B10760859) at position 22 (Ala22) in h/rCRF is crucial for its high-affinity binding to CRF-BP, whereas Glutamic acid at position 21 (Glu21) in the equivalent position of this compound prevents such high-affinity binding nih.gov. Experimental evidence supports this, as introducing Glu22 into h/rCRF ([Glu22]h/rCRF) decreases its affinity for CRF-BP by two orders of magnitude nih.gov. Conversely, substituting Ala21 into this compound ([Ala21]this compound) enhances its affinity for CRF-BP by two orders of magnitude nih.gov. This specific amino acid exchange (Ala and Glu) functions as a molecular switch, enabling discrimination between binding to CRF-BP and CRF receptors nih.gov.
The observed rank order of binding potency for both human recombinant CRF-BP and CRF-BP solubilized from human brain tissue is urotensin > hCRF > urocortin > this compound capes.gov.br. While this compound shows moderate affinity for ovine CRF-BP, its affinity for human CRF-BP remains low bioscientifica.com.
Compound Names and PubChem CIDs
Biological Roles and Cellular Mechanisms of Sauvagine Non Clinical Investigations
Neuroendocrine System Modulation by Sauvagine
This compound plays a crucial role in modulating neuroendocrine functions, particularly within the pituitary gland and the broader hypothalamic-pituitary-adrenal (HPA) axis.
In non-clinical investigations, this compound has demonstrated a notable influence on proopiomelanocortin (POMC) biosynthesis, particularly in the intermediate pituitary of amphibians. Studies on Xenopus laevis have shown that this compound stimulates POMC biosynthesis. xenbase.orgkarger.comresearchgate.netnih.gov When neurointermediate lobes from white-adapted Xenopus laevis were incubated in vitro, this compound partially restored POMC biosynthesis that had been inhibited by neuropeptide Y (NPY). karger.comnih.gov For instance, after 24 hours of treatment, this compound increased POMC biosynthesis from 27.2% to 62.5% of control levels in NPY-inhibited lobes. karger.comnih.gov This stimulatory effect was maintained even after three days of treatment, with this compound increasing POMC biosynthesis from 7.4% to 36.2% of control levels in NPY-inhibited lobes. karger.comnih.gov These findings indicate that this compound, along with thyrotropin-releasing hormone (TRH), differentially controls POMC biosynthesis in the Xenopus intermediate pituitary. karger.comnih.gov
Table 1: Effect of this compound on POMC Biosynthesis in Xenopus laevis Intermediate Pituitary (Non-Clinical)
| Treatment (NPY-inhibited lobes) | POMC Biosynthesis (24h) (% of control) | POMC Biosynthesis (3 days) (% of control) |
| Control (NPY-inhibited) | 27.2 | 7.4 |
| This compound | 62.5 | 36.2 |
| 8-Br-cAMP | 97.5 | 82.5 |
| TRH | 95.3 | No effect |
Note: This table is intended to be interactive, allowing for sorting and filtering.
This compound is recognized for its ability to stimulate the pituitary-adrenal axis, leading to the release of adrenocorticotropic hormone (ACTH). ontosight.aiwikipedia.orgphysiology.org As a member of the CRF family, this compound exhibits bioactivity similar to corticotropin-releasing factor (CRF) in various mammalian systems. physiology.org CRF, the primary hormone involved in the mammalian stress response, centrally increases blood pressure and stimulates pituitary ACTH and adrenal steroid release. physiology.org The activation of the HPA axis typically involves CRF stimulating CRFR1 on pituitary corticotropes, which in turn triggers ACTH release into the systemic circulation. scielo.brresearchgate.netmdpi.comresearchgate.net
This compound in Stress Response Pathways (Non-Clinical)
This compound's involvement in stress response pathways extends beyond neuroendocrine modulation, influencing behavioral and physiological aspects.
This compound, similar to other CRF family peptides, influences a range of physiological processes, including stress response, anxiety, and feeding behavior. ontosight.aiwikipedia.org Non-clinical studies in animal models have revealed specific behavioral modulations. For instance, intracerebroventricular (icv) injection of this compound has been shown to reduce aggression in male mice. nih.gov Similarly, this compound has been observed to reduce sociability in male mice. nih.gov In studies investigating anxiety-like behavior following early life stress, the specific CRF2 receptor antagonist, antithis compound-30, was found to reverse these behaviors. nih.gov Furthermore, peripheral administration of this compound prevented repeated colorectal distension-induced visceral pain in female rats. jnmjournal.org In terms of feeding behavior, this compound and urotensin-I, when injected subcutaneously, demonstrated a higher potency than CRF in suppressing fasting-induced feeding in rats. physiology.org
The biological actions of this compound are mediated through its binding to CRF1 and CRF2 receptors, which exhibit distinct distribution patterns within the brain and play specific roles in stress pathways. ontosight.ai The CRF1 receptor is widely expressed throughout the central nervous system (CNS), with high levels found in regions such as the olfactory bulb, cortex, septum, hippocampus, amygdala, and cerebellum in rodents. scielo.brnih.govfrontiersin.orgoup.com It is also highly expressed in the pituitary. scielo.brfrontiersin.orgoup.com Activation of CRFR1 in forebrain regions, including the hippocampus and amygdala, is linked to the expression of anxiety-like behaviors, suggesting its involvement in initiating defensive responses. scielo.br
In contrast, the CRF2 receptor has a more restricted distribution, primarily concentrated in areas such as the lateral septum, hypothalamus, and dorsal raphe nucleus. scielo.brnih.govoup.com CRFR2 is also present in the amygdala, thalamus, and hippocampus. nih.gov The CRF2 receptor in the dorsal raphe nucleus has been implicated in modulating anxiety-like behavior following early life stress. nih.gov While CRFR1 is often associated with the initial, more intense phases of the stress response and anxiety, CRFR2 signaling may be involved in counteracting CRFR1-induced activation and promoting the reduction of anxiety responses, contributing to restorative processes of the stress response. scielo.br
Table 2: Regional Brain Distribution of CRF Receptors in Rodent Models (Non-Clinical)
| Brain Region | CRFR1 Expression | CRFR2 Expression | Role in Stress/Behavioral Modulation |
| Olfactory Bulb | High | High | |
| Cortex | High | ||
| Septum (Medial) | High | ||
| Septum (Lateral) | High | Anxiety-like behavior modulation | |
| Hippocampus | High | Present | Anxiety-like behaviors |
| Amygdala | High | Present | Anxiety-like behaviors |
| Cerebellum | High | ||
| Hypothalamus | High | ||
| Dorsal Raphe Nucleus | High | Anxiety-like behavior modulation | |
| Pituitary | High | ACTH release |
Note: This table is intended to be interactive, allowing for sorting and filtering.
Metabolic and Physiological Effects of this compound at the Cellular and Systemic Levels (Non-Clinical)
Beyond its neuroendocrine and stress-related roles, this compound also exerts various metabolic and physiological effects at both cellular and systemic levels in non-clinical settings. This compound is known to possess potent hypotensive (blood pressure lowering) and antidiuretic effects. wikipedia.org
In in vitro and in vivo studies conducted in rats, this compound has been observed to influence the anterior pituitary, leading to the inhibition of thyroid stimulating hormone (TSH) and prolactin release. researchgate.net At a systemic level, this compound, along with other CRF family peptides like urotensin I, can produce significant effects on the cardiovascular system. physiology.org These cardiovascular effects are dependent on the route of administration, whether peripheral or central. physiology.org For instance, intravenous administration of CRF-related peptides, including this compound, can induce vasodilation in rats, resulting in a decrease in blood pressure and a reflex increase in heart rate. physiology.org Urocortin, a related peptide, has demonstrated dose-dependent hypotensive effects with greater potency and duration than CRF, suggesting a peripheral vasodilator action, possibly acting on mesenteric vascular beds, similar to what has been described for this compound. physiology.org
At the cellular level, this compound and related peptides are recognized as modulators of centrally and peripherally controlled metabolic functions. nih.gov For example, a study investigating matrix metalloproteinase-9 (MMP-9) secretion from cultured human placental and fetal membrane cells found that antithis compound-30, a CRF2 antagonist, significantly reduced CRH- and Ucn-induced MMP-9 secretion from chorionic trophoblast and syncytiotrophoblast cells. oup.com This suggests a role for CRF2 receptors, and by extension, this compound, in cellular processes relevant to parturition mechanisms. oup.com
Thermogenic Regulation and Metabolic Rate Modulation
This compound's interaction with the corticotropin-releasing factor receptor system, particularly its agonistic activity at CRFR1 and CRFR2, suggests a potential role in thermogenic regulation and metabolic rate modulation. The CRH family peptides and their receptors are integral to the body's stress response and are also expressed in peripheral tissues. nih.gov Research indicates that the CRFR system, specifically CRFR2, is implicated in energy homeostasis. For instance, Urocortin-1 (Ucn-1), another peptide acting on CRFR2, contributes to feeding and metabolic responses to stress, with studies on CRFR2 knockout mice providing insights into these roles. scispace.com The Edinger-Westphal nucleus (EWcp) plays a crucial role in stress responses and maintaining energy homeostasis by modulating thermogenesis, food intake, and fat and glucose metabolism, primarily through changes in sympathetic outflow to various effector organs, including brown and white adipose tissues. scispace.com While direct, detailed research findings specifically on this compound's quantitative impact on thermogenic regulation or metabolic rate modulation are not extensively documented in non-clinical investigations, its established agonism of CRFR2 positions it as a compound with the potential to influence these physiological processes, aligning with the known functions of the broader CRFR system in energy balance.
Role in Skeletal Muscle Physiology and Anti-Atrophy Effects
The agonistic activity of this compound at the CRF2 receptor is particularly relevant to its potential role in skeletal muscle physiology and anti-atrophy effects. Studies have demonstrated that agonists of the CRF2 receptor are capable of inducing muscle hypertrophy and blunting muscle atrophy. guidetopharmacology.org This suggests that this compound, by activating CRFR2, may exert similar beneficial effects on skeletal muscle. Furthermore, this compound is known to elevate intracellular cAMP levels. nih.gov This is significant because cAMP signaling has been shown to inhibit proteolysis in skeletal muscle, a crucial mechanism in preventing muscle wasting. guidetopharmacology.org
An example of a CRFR2 agonist with documented effects on muscle is Urocortin 2 (Ucn2). Ucn2 has exhibited beneficial effects comparable to clenbuterol, a β2-adrenergic receptor agonist, on denervated and dystrophic skeletal muscle. guidetopharmacology.org Given this compound's shared mechanism of action as a CRFR2 agonist, it implies a similar potential for influencing muscle growth and mitigating muscle atrophy in non-clinical settings. The precise molecular mechanisms by which CRFR2 agonists activate pathways leading to muscle hypertrophy and anti-atrophy effects, potentially involving Gαs-coupled receptors and subsequent signaling, are areas of ongoing scientific interest. guidetopharmacology.org
Advanced Methodologies in Sauvagine Research
Peptide Synthesis and Purification Techniques for Sauvagine and Analogs
The study of this compound and its synthetic analogs necessitates robust peptide synthesis and purification techniques to ensure high purity and structural integrity. This compound itself is a 40-amino acid polypeptide, and its isolation from natural sources typically involves a multi-step purification procedure. Early purification of this compound from frog skin extracts involved dialysis, precipitation with ethanol (B145695) and acetone, followed by gel filtration and ion exchange chromatography to separate different forms, such as this compound I zhanggroup.org.
For synthetic this compound and its analogs, solid-phase peptide synthesis (SPPS) is the predominant method. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. However, SPPS often yields crude products containing various impurities, including deletion peptides (missing one or more amino acids), truncated peptides, incompletely deprotected peptides, and by-products from side reactions zhanggroup.org. The efficiency of peptide synthesis is inversely correlated with peptide length, making the production of longer peptides like this compound more challenging in terms of yield idrblab.net.
To obtain the high purity required for rigorous biochemical and pharmacological studies, advanced purification strategies are essential. Reversed-phase high-performance liquid chromatography (RP-HPLC) is considered the standard and most versatile method for peptide purification zhanggroup.orgidrblab.net. This technique utilizes C18-modified silica (B1680970) as the stationary phase and separates peptides based on their hydrophobicity. The purification process typically begins with the elution of polar contaminants using an aqueous mobile phase (e.g., 0.1% trifluoroacetic acid, TFA), followed by a gradual increase in the concentration of an organic modifier, such as acetonitrile, to elute the more hydrophobic peptides zhanggroup.org. Analytical HPLC is used to monitor the purity of fractions, which are then pooled and often freeze-dried to obtain the purified peptide zhanggroup.org. Other purification techniques, such as size-exclusion chromatography, ion exchange chromatography, and partition chromatography, may also be employed, particularly for peptides synthesized in solution zhanggroup.orgidrblab.net.
Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays are fundamental tools for characterizing the pharmacological properties of this compound and its interactions with CRF receptors. These assays enable the determination of key parameters such as receptor expression levels (Bmax), dissociation constants (Kd), and inhibitor constants (Ki) for various ligands wikipedia.org.
The development of high-affinity radiolabeled analogs of this compound has significantly advanced CRF receptor research. Notably, [125I]-Tyr0-Sauvagine and [125I]-PD-Sauvagine are widely used radioligands wikipedia.orgidrblab.net. PD-Sauvagine, a this compound-like peptide isolated from the skin of Pachymedusa dacnicolor, has been shown to exhibit improved biochemical properties when radioiodinated (e.g., as [125I]-Tyr0-Glu1,Nle17]-PD-Sauvagine) compared to earlier iodinated agonists like PS-Sauvagine from Phyllomedusa sauvageii. The PD-Sauvagine radioligand binds to both CRF1 and CRF2 receptors with comparable high affinity to its PS-Sauvagine counterpart, but it is capable of detecting a greater number of binding sites on both receptor types idrblab.net.
Saturation Binding Studies Saturation binding experiments are performed to determine the total number of receptor binding sites (Bmax) and the affinity of the radioligand for the receptor (Kd). For instance, the binding of [125I]-Tyr0-Sauvagine to human CRF2alpha receptors expressed in HEK293/EBNA cells is saturable and exhibits high affinity. Saturation data for this interaction often best fit a two-site model, revealing both high- and low-affinity binding states. For the CRH2alpha receptor, reported affinity constants for [125I]-Tyr0-Sauvagine are 44 pM for the high-affinity site and 4.1 nM for the low-affinity site. The elimination of these high-affinity binding sites in the presence of guanylyl imidodiphosphate (Gpp(NH)p), a non-hydrolyzable GTP analog, indicates that these sites are coupled to G proteins, a characteristic feature of G protein-coupled receptors (GPCRs). [125I]-Tyr0-Sauvagine also demonstrates high affinity (200-400 pM) for CRF1 receptors.
Competition Binding Studies Competition binding assays are employed to determine the binding affinity (Ki) of unlabeled compounds, including this compound analogs and other CRF family peptides, for specific CRF receptor subtypes. These studies involve incubating a fixed concentration of a radiolabeled ligand with varying concentrations of an unlabeled competitor.
Studies using [125I]-Tyr0-Sauvagine in competition assays with CRH2alpha receptors have established a rank order of potency for various peptide analogs of CRH: urotensin > this compound = urocortin > alpha-helical CRH9-41 > rh-CRH >> o-CRH. In contrast, when examining CRH1 receptors (typically labeled with [125I]-Tyr0-oCRH), the rank order of potency for peptide inhibition differs: urotensin > urocortin > r/h-CRH > o-CRH = this compound > alpha-helical CRH9-41.
Antithis compound-30 (ASV30) is a well-characterized competitive peptide antagonist known for its high selectivity for the CRF2 receptor. It exhibits a 340- to 500-fold greater selectivity for CRF2 over CRF1. In competition binding experiments, ASV30 displaces [125I]-sauvagine from human CRF2a receptors expressed in CHO cells with a Ki of 0.29 nM, and from intrinsic rat CRF2b receptors in A7r5 cells with a Ki of 0.77 nM. Astressin2-B, another CRF2 selective antagonist, shows comparable potency to antithis compound-30 in displacing [125I]-sauvagine from these receptors (e.g., Ki = 0.49 nM for CHO-hCRF2a and 0.17 nM for A7r5 rCRF2b).
Table 1: Representative Binding Affinities (Kd/Ki) of this compound and Related Ligands for CRF Receptors
| Ligand | Receptor Subtype | Assay Type | Kd / Ki (nM) | Cell Line / Tissue | Reference |
| [125I]-Tyr0-Sauvagine | hCRF2α (high affinity) | Saturation | 0.044 (Kd) | HEK293/EBNA cells | |
| [125I]-Tyr0-Sauvagine | hCRF2α (low affinity) | Saturation | 4.1 (Kd) | HEK293/EBNA cells | |
| [125I]-Tyr0-Sauvagine | hCRF2α | Saturation | 0.1-0.3 (Kd) | Stable cell lines | |
| [125I]-Tyr0-Sauvagine | hCRF1 | Saturation | 0.2-0.4 (Kd) | Stable cell lines | |
| This compound | hCRF1 | Competition | 0.800 (Ki) | HEK293T cells | |
| Antithis compound-30 | hCRF2a | Competition | 0.29 (Ki) | CHO cells | |
| Antithis compound-30 | rCRF2b | Competition | 0.77 (Ki) | A7r5 cells | |
| Astressin2-B | hCRF2a | Competition | 0.49 (Ki) | CHO cells | |
| Astressin2-B | rCRF2b | Competition | 0.17 (Ki) | A7r5 cells |
Autoradiographic mapping is a powerful technique used to visualize the anatomical distribution of specific receptor binding sites in tissues, providing critical insights into the physiological roles of a ligand. Radiolabeled this compound analogs, particularly [125I]-PD-Sauvagine, have proven highly effective for mapping CRF receptor distribution due to their high signal-to-noise ratio and enhanced sensitivity compared to other radioligands idrblab.net.
Studies utilizing [125I]-PD-Sauvagine in mouse brains have revealed robust specific binding patterns that align with known CRF receptor-expressing sites idrblab.net. By employing receptor-deficient mice and subtype-specific antagonists, researchers can differentiate between CRF1 and CRF2 binding sites, which generally correlate with their respective mRNA expression patterns idrblab.net. However, some discrepancies have been observed, particularly in laminated structures such as the isocortex, hippocampus, and cerebellum, where binding site distributions may differ from mRNA patterns, possibly reflecting the trafficking of receptors to their functional locations on neuronal processes idrblab.net. For instance, [125I]-PD-Sauvagine binding did not support CRF1 expression in central autonomic regions of the limbic forebrain, the locus coeruleus, or cerebellar Purkinje cells, nor did it support CRF2 expression in any part of the cerebellar cortex idrblab.net.
In nonhuman primate brains (rhesus monkeys), autoradiographic studies using [125I]-Tyr0-Sauvagine, both alone and in combination with the selective CRF1 receptor antagonist CP-154,526-1, have shown that both CRF1 and CRF2 receptors are present in the pituitary, neocortex (including prefrontal, cingulate, striate, and insular cortices), amygdala, and hippocampal formation. This distribution contrasts with that observed in rat brains, where CRF1 receptors are typically predominant in the pituitary and neocortex. Furthermore, distinct localization patterns were identified for each subtype: CRF1 receptors were found in the locus coeruleus, cerebellar cortex, nucleus of the solitary tract, thalamus, and striatum (where CRF2 was absent), while CRF2 receptors were localized in the choroid plexus, specific hypothalamic nuclei, the nucleus prepositus, and the nucleus of the stria terminalis (where CRF1 was absent). The congruence between autoradiographic data for CRH2 receptors using [125I]-Tyr0-Sauvagine and in situ hybridization data for CRH2 mRNA in rat brain suggests that these receptors are primarily postsynaptic.
In Vitro Cellular and Molecular Assays
In vitro cellular and molecular assays are indispensable for dissecting the precise mechanisms by which this compound interacts with CRF receptors and modulates intracellular signaling pathways. These assays provide controlled environments to study receptor activation, G protein coupling, and the generation of second messengers.
To investigate the pharmacology of CRF receptors in isolation or in specific cellular contexts, researchers often utilize various cell lines as receptor expression systems. Human Embryonic Kidney (HEK293) cells and Chinese Hamster Ovary (CHO) cells are widely favored for heterologous expression of G protein-coupled receptors (GPCRs), including CRF receptors. These cell lines are amenable to transfection, exhibit high protein production efficiency, and are capable of performing necessary post-translational modifications, making them suitable for studying receptor function. For example, HEK293/EBNA cells have been successfully used to express CRF2alpha receptors, and HEK293T cells for human CRF1 receptors. CHO cells stably expressing either CRFR1 or CRFR2beta are also commonly employed to investigate signaling pathways.
Beyond heterologous systems, certain cell lines endogenously express specific CRF receptor subtypes, offering valuable models for studying receptor function in a more native environment. AtT-20 cells, a mouse pituitary corticotroph cell line, naturally express CRFR1. Similarly, A7r5 cells, derived from rat aortic smooth muscle, endogenously express CRFR2. The strategic selection of these cell lines allows researchers to either study receptor pharmacology in a simplified, controlled system or to explore interactions within a more complex cellular milieu that includes endogenous signaling components.
CRF receptors, being Class B1 G-protein-coupled receptors, mediate their effects by coupling to G proteins, which in turn modulate the activity of various intracellular signaling cascades and second messengers idrblab.net. A common readout for G protein activation, particularly for Gs-coupled receptors, is the measurement of cyclic adenosine (B11128) monophosphate (cAMP) accumulation.
Assays for measuring cAMP levels are crucial for assessing the functional potency and efficacy of this compound and its analogs. These assays typically involve stimulating cells with a ligand and then quantifying the resulting changes in intracellular cAMP. Methods include competitive immunoassays and bioluminescent assays, such as the cAMP-Glo Max Assay, which are designed for high-throughput screening.
This compound is known to stimulate cAMP production in human CRF2 receptor-expressing cell lines. Comparative studies have shown that PD-Sauvagine is approximately 10 times more potent than PS-Sauvagine in stimulating cAMP accumulation in cells expressing native CRF receptors idrblab.net. The observation that high-affinity [125I]-Tyr0-Sauvagine binding sites are abolished by Gpp(NH)p further confirms the functional coupling of these receptors to G proteins, as Gpp(NH)p locks G proteins in an activated state, preventing agonist binding. For Galpha(i)-coupled receptors, where activation leads to a decrease in cAMP, forskolin (B1673556) (an adenylyl cyclase activator) is often used to pre-stimulate cAMP production, allowing the inhibitory effect of the agonist to be observed.
Structural Analysis Techniques
Understanding the three-dimensional structure of this compound is crucial for comprehending its biological activity. Various spectroscopic and computational techniques are employed to determine its conformation and predict its interactions.
Circular Dichroism Spectroscopy for Conformational Studies
Circular Dichroism (CD) spectroscopy is a powerful tool used to investigate the structure and conformational changes of biomacromolecules, including peptides like this compound. This technique provides crucial insights into secondary structures by analyzing signals from the peptide backbone in the far-ultraviolet (UV) region (180-260 nm). creative-proteomics.com For instance, proteins rich in α-helical content display characteristic negative peaks at 208 nm and 222 nm, while β-sheet structures typically show a positive peak around 215 nm. creative-proteomics.comresearchgate.net
Studies utilizing CD spectroscopy have shown that this compound, along with oCRF and urotensin I, possesses a predominantly helical character when measured in trifluoroethanol. nih.govnih.gov Analysis of these peptides indicated that this compound contains a long internal helix, spanning approximately 25 residues, which is connected by a turn region to a C-terminal structural element that forms a beta-sheet. nih.gov Notably, this compound demonstrates significantly less helical structure when in an aqueous environment compared to trifluoroethanol, suggesting a dynamic conformational adaptability depending on the solvent. nih.gov The helical content estimated from CD spectra aligns well with predictions from computational methods, reinforcing the validity of these structural assignments. nih.gov
Bioinformatic Predictive Modeling (e.g., Chou-Fasman, Helical Wheel Analysis)
Helical wheel analysis is another valuable bioinformatic tool that provides a two-dimensional representation of a helix, revealing the distribution of amino acid residues along its axis. For this compound and related peptides, helical wheel analysis has uncovered a unique arrangement of hydrophilic and hydrophobic residues within their internal helices. nih.gov This arrangement results in the formation of distinct patches of both residue types, following a heptad (four/three) rule, which collectively occupy only one face of the helical surface. nih.gov Predictive methods, including these bioinformatic approaches, suggest that CRF and its family members, as well as competitive antagonists like astressin, adopt an α-helical conformation when interacting with their respective receptors. acs.orgnih.gov
Genetic and Pharmacological Tools for Receptor Functional Studies
Investigating the functional roles of this compound and its associated receptors often involves the use of sophisticated genetic and pharmacological tools. These methodologies enable researchers to dissect specific receptor subtype contributions to physiological processes.
Use of Receptor-Deficient Animal Models (e.g., knockout mice)
Receptor-deficient animal models, particularly knockout mice, are indispensable for studying the specific functions of individual receptor subtypes. By genetically inactivating a target gene, these models allow researchers to determine the main functions of the gene and/or protein and to investigate human pathologies linked to gene inactivation or deficiency. genoway.com
In the context of this compound research, knockout mice have been instrumental in mapping the distribution of CRF receptor binding sites and in isolating the distinct binding sites for CRF1 and CRF2 receptors. researchgate.net Studies involving CRF2 receptor knockout mice have been conducted to assess the anxiolytic-like effects of antagonists such as antithis compound-30 and astressin2-B. plos.orgnih.gov For example, research on muscle mass regulation demonstrated that this compound treatment increased tibialis anterior muscle mass in CRF1 receptor knockout mice experiencing denervation-induced atrophy, while it decreased medial gastrocnemius muscle mass in CRF2 receptor knockout mice. physiology.org Furthermore, studies using CRF1 knockout mice have shown that CRF had no effect on startle responses but increased prepulse inhibition (PPI), highlighting the role of CRF1 receptors in mediating CRF-induced anxiety-like behaviors. jneurosci.org While constitutive knockout models offer rapid solutions for preliminary in vivo studies, their limitations, such as potential embryonic lethality or compensatory physiological changes, can sometimes be overcome by employing time- or tissue-specific gene inactivation strategies. genoway.com
Application of Selective Peptide and Non-Peptide Antagonists (e.g., Astressin, Antithis compound-30)
Selective peptide and non-peptide antagonists are critical pharmacological tools for differentiating the roles of various CRF receptor subtypes. Antithis compound-30 stands out as a potent, selective, and competitive antagonist for the corticotropin-releasing factor type 2 (CRF2) receptor. rndsystems.comtocris.commedchemexpress.commedchemexpress.com It effectively inhibits this compound-stimulated cyclic AMP (cAMP) accumulation in HEK-mCRF2β cells. rndsystems.comtocris.com Antithis compound-30 demonstrates a high affinity for mouse CRF2β receptors with a dissociation constant (Kd) of 1.4 nM, while its affinity for rat CRF1 receptors is considerably lower, with a Kd of 153.6 nM. rndsystems.comtocris.commedchemexpress.commedchemexpress.com A radiolabeled analog, [125I]-antithis compound-30, has been developed and proven to be a high-affinity ligand specifically labeling CRF2 receptors. nih.gov
Astressin is another significant corticotropin-releasing factor receptor antagonist. nih.govnih.gov Astressin 2B, a specific variant, is recognized as a potent and selective CRF2 antagonist, exhibiting IC50 values of 1.3 nM for CRF2 and greater than 500 nM for CRF1. invivochem.comcreative-peptides.combiocrick.com This selectivity allows Astressin 2B to antagonize CRF2-mediated processes, such as the inhibition of gastric emptying. invivochem.combiocrick.com Both antithis compound-30 and astressin2-B have been employed in studies involving CRF2 knockout mice to investigate their anxiolytic-like effects. plos.orgnih.gov However, it is important to note that some research suggests that at higher concentrations, antithis compound-30 might exert non-CRF2-mediated effects, possibly through CRF1 receptors, which can complicate the interpretation of results. plos.orgnih.govresearchgate.net While peptide antagonists are valuable, non-peptide CRF1 receptor antagonists are often favored in drug development due to their improved stability, cost-effectiveness, ease of preparation, non-immunogenicity, and enhanced pharmacokinetic profiles. mdpi.com
Emerging Research Directions and Unanswered Questions in Sauvagine Biology
Elucidation of Novel Sauvagine-Interacting Proteins and Pathways
While the interaction of this compound with corticotropin-releasing factor (CRF) receptors is well-established, the potential for other interacting proteins and signaling pathways remains an exciting area of exploration. Identifying these novel partners is crucial for a comprehensive understanding of this compound's diverse physiological effects.
Future research will likely employ advanced proteomic techniques, such as co-immunoprecipitation coupled with mass spectrometry (Co-IP/MS) and proximity-dependent biotinylation (BioID), to identify proteins that form complexes with this compound or its receptors in a cellular context. These approaches can uncover previously unknown binding partners and downstream effectors.
Furthermore, investigating the concept of "biased agonism" for different this compound-related peptides, such as the recently identified this compound from Pachymedusa dacnicolor (PD-Svg), is a promising avenue. nih.gov This phenomenon, where a ligand preferentially activates certain signaling pathways over others at the same receptor, could explain the diverse and sometimes contradictory effects observed with different CRF receptor agonists. nih.gov Understanding the structural basis for this functional selectivity could pave the way for designing ligands with more specific therapeutic actions. The inconsistencies currently found among interaction databases and pathway annotations present a significant challenge in building accurate models of these signaling networks. nih.gov
Table 1: Potential Techniques for Identifying Novel this compound Interactors
| Technique | Description | Potential Insights |
| Co-immunoprecipitation-Mass Spectrometry (Co-IP/MS) | Uses an antibody to pull down a target protein (e.g., a CRF receptor) and any associated binding partners, which are then identified by mass spectrometry. | Identification of proteins that directly or indirectly interact with this compound-bound receptors. |
| Proximity-Dependent Biotinylation (BioID) | A fusion protein of the target and a biotin (B1667282) ligase is expressed in cells. Interacting and nearby proteins are biotinylated and can then be purified and identified. | Provides a snapshot of the protein interaction neighborhood of this compound's receptors in a living cell. |
| Yeast Two-Hybrid (Y2H) Screening | A genetic method to screen for protein-protein interactions. | Can identify direct binary interactions between a "bait" protein (e.g., a receptor domain) and a library of "prey" proteins. |
| Phosphoproteomics | Quantitative analysis of protein phosphorylation on a global scale. | Can reveal downstream signaling pathways activated or inhibited by this compound by identifying changes in protein phosphorylation states. |
High-Resolution Structural Biology of this compound-Receptor Complexes
A detailed, atomic-level understanding of how this compound binds to and activates its receptors is fundamental for rational drug design. While models of the this compound-CRFR1 complex exist, they are largely based on homology modeling and data from related peptide-receptor systems. nih.gov High-resolution structural data, particularly from techniques like cryo-electron microscopy (cryo-EM) and X-ray crystallography, are critically needed.
Obtaining these structures has been challenging due to the inherent flexibility of the peptide and the difficulty in producing stable, homogeneous preparations of the receptor-ligand complex suitable for structural studies. mdpi.com However, recent advancements in membrane protein structural biology, including the use of lipidic cubic phase (LCP) for crystallization and the development of more stable receptor constructs, offer promising paths forward. mdpi.com
A high-resolution structure would illuminate the precise molecular interactions between this compound and its receptor, including the specific amino acid residues involved in binding and activation. This information would be invaluable for understanding the structural basis of ligand affinity and specificity, as well as the mechanisms of receptor activation and biased agonism.
Advanced Computational Modeling and Rational Drug Design Based on this compound Structure
In synergy with structural biology, advanced computational methods are set to revolutionize the design of novel therapeutics based on the this compound scaffold. patsnap.comopenmedicinalchemistryjournal.comnih.gov Rational drug design leverages computational tools to predict and analyze the interactions between a ligand and its biological target, thereby accelerating the discovery of molecules with improved properties. patsnap.com
Key computational approaches that will be instrumental include:
Molecular Dynamics (MD) Simulations: These simulations can model the dynamic behavior of the this compound-receptor complex over time, providing insights into the conformational changes that occur upon binding and activation. openmedicinalchemistryjournal.comresearchgate.net
Virtual Screening: Large chemical libraries can be computationally screened to identify new molecules that are predicted to bind to the this compound binding site on its receptors. openmedicinalchemistryjournal.comnih.gov
De Novo Drug Design: Algorithms can be used to design entirely new molecules from scratch that are optimized to fit the receptor's binding pocket and possess desired pharmacological properties. openmedicinalchemistryjournal.comnih.govnih.gov
These computational strategies, informed by high-resolution structural data, will enable the rational design of this compound analogs with enhanced subtype selectivity, improved pharmacokinetic profiles, and specific signaling properties (i.e., biased agonism). patsnap.com This approach represents a significant step forward from traditional trial-and-error methods of drug discovery. patsnap.com
Unexplored Physiological Systems and Regulatory Networks Influenced by this compound
While the effects of this compound on the pituitary-adrenal axis, cardiovascular system, and thermoregulation are relatively well-studied, its influence on other physiological systems remains largely unexplored. nih.gov The widespread distribution of CRF receptors suggests that this compound could have unappreciated roles in various biological processes. nih.gov
Future research should investigate the potential involvement of this compound in:
Neuroinflammation and Neuroprotection: Given the role of the CRF system in stress and inflammation, exploring this compound's effects in models of neurological and neurodegenerative diseases is a logical next step.
Metabolic Regulation: The presence of CRF receptors in peripheral tissues like the pancreas and muscle suggests a potential role for this compound in glucose homeostasis and energy metabolism. nih.gov
The Polyvagal Theory and Social Behavior: The Polyvagal Theory posits that the autonomic nervous system, particularly the vagus nerve, is crucial for regulating social engagement behaviors in response to safety and threat. nih.gov As this compound potently influences autonomic function, investigating its role within the framework of this theory could reveal novel insights into its effects on stress-coping mechanisms and sociality. nih.gov
By expanding the scope of investigation into these and other unexplored areas, a more complete picture of this compound's physiological significance will emerge, potentially uncovering new therapeutic applications for this fascinating peptide.
常见问题
Basic: What structural and functional characteristics define Sauvagine as a CRF receptor agonist?
Answer: this compound is a 40-amino acid neuropeptide isolated from Phyllomedusa sauvagei frog skin, with structural homology to corticotropin-releasing factor (CRF). Its primary structure includes conserved N- and C-terminal regions critical for receptor binding. Functional characterization involves measuring binding affinity (e.g., radioligand displacement assays using ¹²⁵I-labeled astressin) and downstream signaling (e.g., cAMP accumulation in HEK293 cells transfected with CRF receptors) . Methodologically, sequence alignment tools (e.g., Clustal Omega) and receptor activation assays are used to map functional domains.
Basic: How does this compound’s receptor selectivity differ between CRF1 and CRF2 subtypes?
Answer: this compound exhibits higher affinity for CRF2 receptors (Ki = 3.8 nM) compared to CRF1 (Ki = 9.4 nM), determined via competitive binding assays. Receptor subtype selectivity is assessed using cell lines expressing individual receptor subtypes, with dose-response curves for cAMP or β-arrestin recruitment. For example, HEK293-CRF1R vs. HEK293-CRF2R models can quantify potency differences .
Advanced: What experimental designs are optimal for analyzing this compound’s functional effects on CRF receptor activation?
Answer: Use site-directed mutagenesis to probe receptor residues (e.g., F203³.⁴⁰ in CRF1R) combined with functional assays. For example:
- Mutagenesis: Introduce point mutations (e.g., F203W) into CRF1R via PCR-based methods.
- Assays: Measure this compound-induced cAMP production (via ELISA or luciferase reporters) in transfected HEK293 cells. Parallel experiments with CRF2R-expressing cells control for subtype specificity. Data normalization to wild-type receptors quantifies potency shifts .
Advanced: Which analytical techniques resolve challenges in this compound purification and characterization?
Answer: Supercritical fluid chromatography (SFC) with trifluoroacetic acid (TFA)-methanol modifiers (e.g., 13 mM TFA) achieves sharp peak resolution for this compound, leveraging ion-pairing mechanisms. Confirm identity via MALDI-TOF mass spectrometry and purity via RP-HPLC with UV/Vis detection .
Advanced: How to address contradictions in this compound’s pharmacological data across studies?
Answer: Discrepancies (e.g., variable hypotensive effects in animal models) require:
- Standardized models: Use consistent species/strain (e.g., Sprague-Dawley rats) and dosages (e.g., 0.1–1.0 µg/kg IV).
- Control variables: Monitor glomerular filtration rate (GFR) and tubular Na⁺ reabsorption to isolate renal vs. cardiovascular effects.
- Receptor profiling: Compare CRF2R expression levels across tissues via qPCR or Western blot .
Basic: What are this compound’s primary pharmacological effects in preclinical models?
Answer: Key effects include hypotension, tachycardia, and antidiuresis. Methodologically, these are quantified in anesthetized rodents via arterial cannulation (blood pressure), ECG (heart rate), and urine collection assays. CRF receptor antagonists (e.g., astressin) validate target specificity .
Advanced: How to investigate this compound-receptor interactions using mutagenesis and molecular dynamics?
Answer:
- Mutagenesis: Replace CRF1R transmembrane residues (e.g., F203³.⁴⁰) and assess this compound binding via surface plasmon resonance (SPR).
- Simulations: Perform MD simulations (e.g., GROMACS) to model this compound-CRF1R binding kinetics, focusing on hydrogen bonding and hydrophobic interactions .
Basic: How to ensure reproducibility in this compound studies?
Answer:
- Detailed protocols: Document peptide synthesis (solid-phase), storage conditions (lyophilized at -80°C), and receptor assay parameters (e.g., 37°C, 5% CO₂).
- Reference standards: Use commercially available this compound (CAS 74434-59-6) with LC-MS validation.
- Data sharing: Deposit raw cAMP/radioligand data in repositories like Zenodo .
Advanced: What bioinformatics tools compare this compound homologs across species?
Answer: Use BLAST for sequence alignment (e.g., PD-sauvagine vs. CRF) and phylogenetic tools (MEGA) to trace evolutionary divergence. Structural modeling (SWISS-MODEL) predicts conserved regions, validated via alanine-scanning mutagenesis .
Advanced: How to validate this compound-specific antibodies for immunohistochemistry?
Answer:
- Epitope mapping: Synthesize this compound fragments (e.g., residues 20–40) for dot-blot cross-reactivity tests.
- Knockout controls: Use CRF receptor-null tissues to confirm antibody specificity.
- Quantitative validation: Compare staining intensity with ELISA-measured this compound levels in matched samples .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
